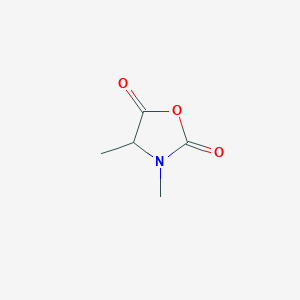
3,4-dimethyloxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-dimethyloxazolidine-2,5-dione involves the reaction of (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid with thionyl chloride in dichloromethane at 20-30°C for approximately 35 minutes . The reaction mixture is then concentrated, and n-heptane is added to precipitate the product, which is subsequently filtered and dried to obtain the compound in the form of white needles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyloxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, dichloromethane, and n-heptane . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
3,4-Dimethyloxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialized chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . Detailed studies on its exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Isobutyloxazolidine-2,5-dione: Similar in structure but with different substituents, leading to varied chemical properties.
Oxazolidine-2,5-dione: A simpler analog with fewer substituents, used in different chemical applications.
4-Methyloxazolidine-2,5-dione: Another derivative with distinct functional groups, affecting its reactivity and applications.
Uniqueness
3,4-Dimethyloxazolidine-2,5-dione is unique due to its specific substituents at the 3 and 4 positions, which confer distinct chemical and physical properties. These unique features make it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
51784-00-0 |
|---|---|
Fórmula molecular |
C5H7NO3 |
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
3,4-dimethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3 |
Clave InChI |
WTFJJYYGWFKOQH-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=O)N1C |
SMILES canónico |
CC1C(=O)OC(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















